1,4-Thiazepane-1,1-dioxide trifluoro acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

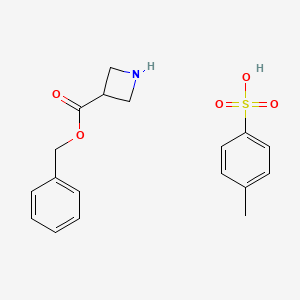

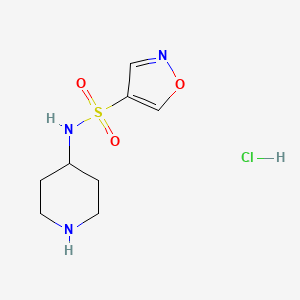

“1,4-Thiazepane-1,1-dioxide trifluoro acetate” is a chemical compound with the CAS Number: 1990119-58-8 . It has a molecular weight of 263.24 . The IUPAC name for this compound is 1,4-thiazepane 1,1-dioxide trifluoroacetate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11NO2S.C2HF3O2/c7-9(8)4-1-2-6-3-5-9;3-2(4,5)1(6)7/h6H,1-5H2;(H,6,7) . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Applications in Synthesis and Library Development

Synthesis and Screening Libraries 1,4-Thiazepane-1,1-dioxide trifluoro acetate and its related compounds, specifically 1,4-thiazepanes and 1,4-thiazepanones, are recognized for their three-dimensional (3D) characteristics. These structures are not widely represented in fragment screening libraries. Notably, 1,4-acylthiazepanes have been identified as new ligands for BET (bromodomain and extraterminal domain) bromodomains through nuclear magnetic resonance (NMR) fragment screening. A notable advancement is the report of a one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols, which efficiently produces 1,4-thiazepanones as precursors to 1,4-thiazepanes. This synthesis method is valued for its good yield, reasonable processing time, and broad tolerance to various α,β-unsaturated esters. Furthermore, several 1,4-thiazepanes were synthesized, characterized, and identified as novel BET bromodomain ligands. This synthesis technique is expected to facilitate the creation of diverse 3D fragments for screening libraries, thus contributing significantly to the field of medicinal chemistry and drug discovery (Pandey et al., 2020).

Applications in Pharmacology and Medicinal Chemistry

Antitrypanosomal Activity The pharmacological relevance of 1,4-thiazepine derivatives, including those similar to this compound, has been highlighted in various studies. Notably, a series of bicyclic thiazolidinyl-1,4-thiazepines exhibited significant antitrypanosomal activity, especially against Trypanosoma brucei brucei. The compound 3l, in particular, showed an EC50 value of 2.8 ± 0.7 μM against T. b. brucei and demonstrated a high selectivity index, suggesting its potential as an antitrypanosomal agent. These findings underscore the importance of 1,4-thiazepines in the development of new treatments for diseases caused by parasitic organisms (Vairoletti et al., 2019).

Safety and Hazards

properties

IUPAC Name |

1,4-thiazepane 1,1-dioxide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.C2HF3O2/c7-9(8)4-1-2-6-3-5-9;3-2(4,5)1(6)7/h6H,1-5H2;(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMGFQFURXPBDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCS(=O)(=O)C1.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1473370.png)

![1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473373.png)

![{[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473380.png)